molecular formula C14H12F3N B13536061 1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine

1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13536061
M. Wt: 251.25 g/mol
InChI Key: XXAHYSPSXGDWCC-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a biphenyl group attached to a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 1,1’-biphenyl-2-yl lithium with trifluoroacetaldehyde, followed by reductive amination. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or trifluoroethanamine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethanamine moiety can interact with enzymes or receptors, modulating their activity. The biphenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Trifluoroethanamine: A compound with a trifluoromethyl group attached to an amine.

Comparison: 1-([1,1’-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of biphenyl and trifluoroethanamine moieties, which confer distinct chemical and biological properties. Unlike biphenyl, which is primarily used in industrial applications, this compound has potential in both scientific research and medicine due to its enhanced reactivity and specificity.

Properties

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-phenylphenyl)ethanamine

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,18H2

InChI Key

XXAHYSPSXGDWCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(F)(F)F)N

Origin of Product

United States

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